6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine
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Overview
Description
6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4S and a molecular weight of 252.72 g/mol It is characterized by the presence of a chlorophenyl group attached to a sulfanylpyrimidine ring, making it a member of the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine typically involves the reaction of 4-chlorobenzenethiol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfanyl form.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may act as an inhibitor of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine include:
2,4-Diamino-6-chloropyrimidine: A related pyrimidine derivative with similar chemical properties.
6-(4-Chlorophenyl)pyrimidine-2,4-diamine: Another pyrimidine compound with a chlorophenyl group but lacking the sulfanyl group.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines a chlorophenyl group with a sulfanylpyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
18620-80-9 |
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Molecular Formula |
C10H9ClN4S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9ClN4S/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15) |
InChI Key |
IUNQXIRPJXAGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC(=NC(=C2)N)N)Cl |
Origin of Product |
United States |
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